molecular formula C15H8Cl2F6 B8579927 2,2-bis(p-chlorophenyl)hexafluoropropane CAS No. 88964-96-9

2,2-bis(p-chlorophenyl)hexafluoropropane

Cat. No.: B8579927
CAS No.: 88964-96-9
M. Wt: 373.1 g/mol
InChI Key: RXMGEHVYVGPSSN-UHFFFAOYSA-N
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Description

1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) is an organofluorine compound characterized by the presence of hexafluoropropane and chlorobenzene groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) typically involves the reaction of 1,1,1,3,3,3-hexafluoropropane with 4-chlorobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal halide, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The hexafluoropropane group can participate in addition reactions with various reagents.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) involves its interaction with specific molecular targets. The hexafluoropropane group can interact with various enzymes and receptors, modulating their activity. The chlorobenzene groups can participate in binding interactions with proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) can be compared with other similar compounds, such as:

    1,1,1,3,3,3-Hexafluoropropane: Known for its use as a refrigerant and fire suppressant.

    4-Chlorobenzene: A simple aromatic compound used in various chemical syntheses.

The uniqueness of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) lies in its combination of hexafluoropropane and chlorobenzene groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

88964-96-9

Molecular Formula

C15H8Cl2F6

Molecular Weight

373.1 g/mol

IUPAC Name

1-chloro-4-[2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene

InChI

InChI=1S/C15H8Cl2F6/c16-11-5-1-9(2-6-11)13(14(18,19)20,15(21,22)23)10-3-7-12(17)8-4-10/h1-8H

InChI Key

RXMGEHVYVGPSSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of triphenylphosphine dichloride (0.2 moles) in dichloromethane (250 ml) under argon is added 2,2-bis(4-hydroxyphenyl)hexafluoropropane (0.1 mole). The solvent is removed by distillation to form an essentially solid reaction mixture in the reaction vessel. The reaction vessel is heated in a molten metal bath to form a molten reaction mixture and the mixture agitated for approximately four hours before cooling to obtain a solid reaction product. The resulting solid is dissolved in dichloromethane and washed first with dilute sodium hydroxide and second with deionized water. The resulting organic fraction is collected and purified passing it through a silica gel chromatographic column using hexane as the eluting solvent. The hexane is removed from the eluate with a rotary evaporator to yield 2,2-bis(4-chlorophenyl)hexafluoropropane.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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